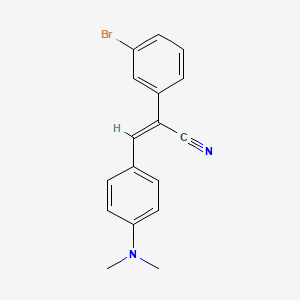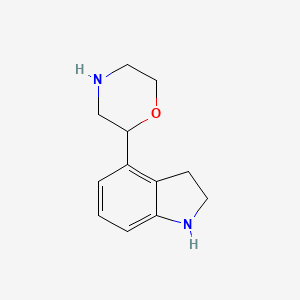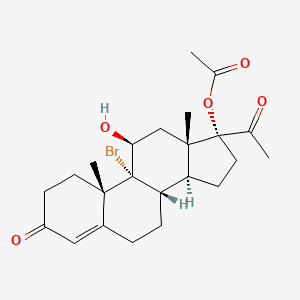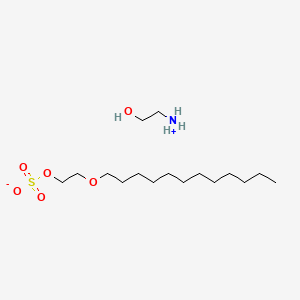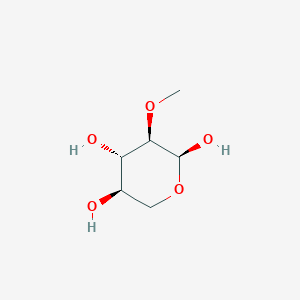
2-O-Methyl-alpha-D-xylopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Methyl-alpha-D-xylopyranose is a methylated derivative of D-xylopyranose, a sugar molecule that is part of the hemicellulose structure in plant cell walls. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the xylopyranose ring. It is a rare sugar with unique properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-alpha-D-xylopyranose typically involves the methylation of D-xylopyranose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-Methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-O-Methyl-alpha-D-xylopyranose has several applications in scientific research:
Biology: It serves as a probe to study the metabolism and transport of sugars in biological systems.
Mécanisme D'action
The mechanism of action of 2-O-Methyl-alpha-D-xylopyranose involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The methoxy group can influence the binding affinity and specificity of these interactions, affecting the overall metabolic pathways .
Comparaison Avec Des Composés Similaires
D-xylopyranose: The non-methylated form of the compound.
2-O-Acetyl-D-xylopyranose: Another derivative with an acetyl group instead of a methoxy group.
4-Methoxy-D-xylopyranose: A derivative with the methoxy group on the fourth carbon.
Uniqueness: 2-O-Methyl-alpha-D-xylopyranose is unique due to the specific position of the methoxy group, which can significantly alter its chemical reactivity and biological interactions compared to other derivatives .
Propriétés
Numéro CAS |
80299-47-4 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-3-methoxyoxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clé InChI |
UAXFCDNRLADBDZ-MOJAZDJTSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@@H](CO[C@@H]1O)O)O |
SMILES canonique |
COC1C(C(COC1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



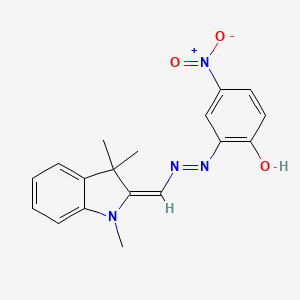
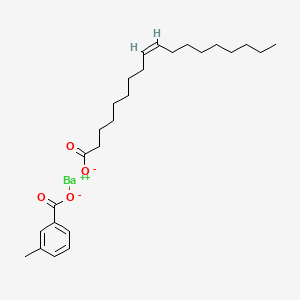
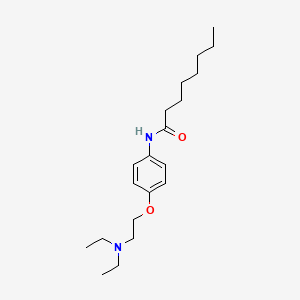
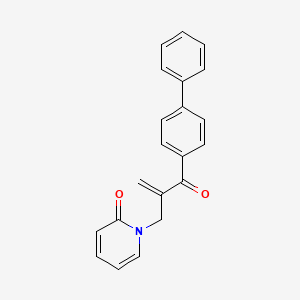
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
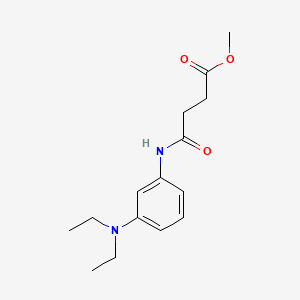
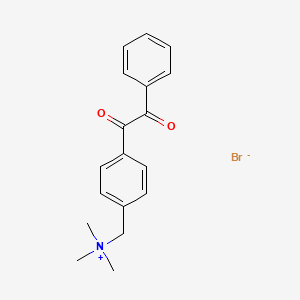

![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)
